molecular formula C6H4N4 B566338 2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene CAS No. 108191-93-1

2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene

Cat. No.: B566338
CAS No.: 108191-93-1
M. Wt: 132.126
InChI Key: KUUXOWCMRDTCBA-UHFFFAOYSA-N
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Description

2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is a heterocyclic compound that features a unique fusion of azetidine, pyrrole, and triazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azides with alkynes, catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.

    Pyrazole: Exhibits significant anti-inflammatory and antiviral activities.

    Thiazole: Plays a crucial role in biochemistry, particularly as part of vitamin B1 structure

Uniqueness

2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .

Properties

CAS No.

108191-93-1

Molecular Formula

C6H4N4

Molecular Weight

132.126

InChI

InChI=1S/C6H4N4/c1-2-10-4(1)3-5-6(10)8-9-7-5/h1-3H,(H,7,8,9)

InChI Key

KUUXOWCMRDTCBA-UHFFFAOYSA-N

SMILES

C1=CN2C1=CC3=NNN=C32

Synonyms

1H-Azeto[1,2:1,5]pyrrolo[2,3-d]-1,2,3-triazole(9CI)

Origin of Product

United States

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